Triisopropyl(4-penten-1-yloxy)silane
Description
Significance of Organosilanes in Contemporary Synthetic Chemistry
Organosilanes have firmly established their importance in contemporary synthetic chemistry due to their diverse reactivity and stability. They serve as effective alternatives to more traditional and often more toxic organometallic reagents, such as those based on tin or mercury. thermofishersci.inmsu.edu The silicon-carbon bond is notably stable, yet it can be selectively cleaved under specific conditions, allowing for controlled chemical transformations. zmsilane.com This characteristic is fundamental to their widespread use.
Key applications of organosilanes in synthesis include:
Protecting Groups: Organosilanes, particularly silyl (B83357) ethers, are among the most frequently used protecting groups for alcohols and other functional groups with active hydrogens. gelest.com Their ease of installation and removal, coupled with tunable stability based on the steric and electronic nature of the substituents on the silicon atom, provides chemists with a powerful tool for multistep synthesis. gelest.com
Reducing Agents: Certain organosilanes containing one or more silicon-hydrogen bonds act as mild and selective reducing agents for a variety of functional groups. thermofishersci.in These reductions are often safer and easier to handle than traditional metal hydride reagents. thermofishersci.in
Cross-Coupling Reactions: Organosilanes are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, for the formation of new carbon-carbon bonds. thermofishersci.in Their low toxicity and stability make them attractive alternatives to other organometallic reagents. thermofishersci.in
Control of Stereochemistry: The steric bulk of silyl groups can influence the stereochemical outcome of reactions, providing a method for achieving high levels of selectivity in asymmetric synthesis.
Structural Classification of Organosilanes with a Focus on Silyl Ethers
Organosilanes can be broadly classified based on the functional groups attached to the silicon atom. A significant and widely utilized class of organosilanes are silyl ethers. wikipedia.org Silyl ethers are characterized by a silicon atom covalently bonded to an alkoxy group (-OR), with the general structure R¹R²R³Si-O-R⁴, where R¹, R², and R³ are organic substituents on the silicon, and R⁴ is an alkyl or aryl group. wikipedia.org
The properties and reactivity of silyl ethers are highly dependent on the nature of the R groups attached to the silicon atom. Common examples include:
Trimethylsilyl (B98337) (TMS): One of the simplest and most readily cleaved silyl ethers.
Triethylsilyl (TES): Offers slightly greater stability than TMS. thermofishersci.in
tert-Butyldimethylsilyl (TBS/TBDMS): Significantly more stable than TMS due to steric hindrance, making it a very common protecting group. wikipedia.org
Triisopropylsilyl (TIPS): Even more sterically hindered and thus more robust than TBS. wikipedia.orggelest.com
tert-Butyldiphenylsilyl (TBDPS): Provides high stability, particularly towards acidic conditions. wikipedia.orggelest.com
Another important subclass of organosilanes relevant to this discussion are silyl enol ethers. These compounds feature a silicon atom bonded to the oxygen of an enolate, with the general structure R₃Si-O-CR=CR₂. wikipedia.org They serve as important intermediates in organic synthesis, acting as nucleophiles in reactions like the Mukaiyama aldol (B89426) addition. wikipedia.org
Historical Development and Evolution of Silyl Protecting Groups in Organic Synthesis
The use of silyl groups to protect alcohols has a rich history in organic chemistry. nih.gov While early syntheses relied on more traditional protecting groups like acetates and triphenylmethyl ethers, the development of silyl ethers offered a new level of versatility and selectivity. wiley.com
The journey of silyl protecting groups began with the introduction of the trimethylsilyl (TMS) group. However, its high sensitivity to acidic conditions and even silica gel limited its application in complex syntheses. wikipedia.org A significant breakthrough came in 1972 when E.J. Corey introduced the tert-butyldimethylsilyl (TBS) group. total-synthesis.com The increased steric bulk of the TBS group conferred much greater stability, allowing it to withstand a wider range of reaction conditions. organic-chemistry.org This development revolutionized the field of organic synthesis, enabling the construction of increasingly complex molecules. total-synthesis.com
Following the success of the TBS group, a variety of other silyl ethers with different steric and electronic properties were developed to provide chemists with a broader toolkit for selective protection and deprotection strategies. nih.gov The introduction of even more sterically demanding groups like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) allowed for the protection of alcohols in the presence of less hindered silyl ethers, facilitating orthogonal protection strategies. gelest.com The development of fluoride-based deprotection methods, such as using tetrabutylammonium fluoride (B91410) (TBAF), provided a mild and efficient way to cleave silyl ethers, further enhancing their utility. fiveable.memasterorganicchemistry.com
Contextualizing Triisopropyl(4-penten-1-yloxy)silane within the Broader Scope of Alkenyl Silyl Ethers
This compound belongs to the family of alkenyl silyl ethers. These are silyl ethers where the alkoxy group contains a carbon-carbon double bond. This bifunctional nature—possessing both a silyl ether and an alkene—opens up a range of synthetic possibilities. The silyl ether moiety serves its traditional role as a protecting group for the alcohol, while the terminal alkene provides a reactive handle for further chemical transformations.
The triisopropylsilyl (TIPS) group in this compound is known for its significant steric bulk, which imparts high stability to the silyl ether linkage. wikipedia.org This stability allows the alkene portion of the molecule to undergo various reactions without disturbing the protected alcohol. For instance, the terminal double bond can participate in reactions such as olefin metathesis, hydroboration-oxidation, epoxidation, and polymerization, all while the hydroxyl group remains masked.
The presence of the alkenyl group distinguishes compounds like this compound from simple alkyl silyl ethers. This dual functionality makes them valuable building blocks in the synthesis of complex molecules where both protection and subsequent functionalization at a distal position are required.
Properties of this compound
| Property | Value |
| CAS Number | 183440-00-8 |
| Molecular Formula | C₁₄H₃₀OSi |
| Molecular Weight | 242.47 g/mol |
| Alternate Name | tris(1-methylethyl)(4-penten-1-yloxy)silane |
Data sourced from multiple references. moldb.comsynthonix.com
Structure
3D Structure
Properties
IUPAC Name |
pent-4-enoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OSi/c1-8-9-10-11-15-16(12(2)3,13(4)5)14(6)7/h8,12-14H,1,9-11H2,2-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFELUSCMLUBLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving Triisopropyl 4 Penten 1 Yloxy Silane
Reactivity and Selectivity Influences of the Triisopropylsilyl Moiety
The triisopropylsilyl (TIPS) group is more than a simple protecting group for the primary alcohol of 4-penten-1-ol (B13828); its steric and electronic properties profoundly influence the reactivity and selectivity of transformations occurring at other positions within the molecule.
Steric and Electronic Effects of the Triisopropyl Group on Reaction Pathways
The most significant characteristic of the TIPS group is its substantial steric bulk, arising from the three isopropyl substituents attached to the silicon atom. numberanalytics.comspcmc.ac.in This steric hindrance plays a crucial role in controlling the approach of reagents to the protected oxygen and adjacent functionalities. numberanalytics.comnih.gov Compared to other common silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), the TIPS group offers significantly greater stability towards hydrolysis under both acidic and basic conditions. nih.govnih.gov This stability allows for a wider range of reaction conditions to be employed in transforming the alkene moiety without premature cleavage of the silyl ether.
Key Steric and Electronic Influences of the TIPS Group:
| Feature | Description | Impact on Reactivity |
| Steric Bulk | The three large isopropyl groups create a sterically congested environment around the silyloxy group. | Shields the protected alcohol from unwanted reactions; can direct incoming reagents to less hindered faces or positions of the molecule. numberanalytics.comspcmc.ac.in |
| Electronic Effect | Silyl ethers are generally electron-donating, increasing the electron density on the oxygen atom to which they are attached. | This has a minimal direct effect on the remote terminal alkene but is a key factor in the stability and reactivity of the Si-O bond itself. nih.gov |
| Hydrolytic Stability | The TIPS group is significantly more stable to acidic and fluoride-mediated cleavage than smaller silyl groups (e.g., TMS, TBDMS). nih.gov | Permits a broader scope of chemical transformations on the alkene without loss of the protecting group. |
The steric hindrance provided by the TIPS group can slow down or prevent intermolecular reactions at or near the ether linkage, thereby promoting reactions at the more accessible terminal alkene. mdma.ch This effect is fundamental in achieving site-selective transformations.
Site-Selective Transformations Directed by the Triisopropylsilyl Ether
The bulky nature of the TIPS ether can be exploited to achieve site-selectivity in molecules possessing multiple reactive sites. While Triisopropyl(4-penten-1-yloxy)silane itself has only one other primary functional group (the alkene), in more complex analogues, a TIPS ether can effectively block one potential reaction site, thereby directing reagents to another. For instance, in a diol where one alcohol is protected as a TIPS ether, reagents will preferentially attack the less hindered alcohol. spcmc.ac.in
In the context of this compound, the primary influence of the TIPS group is to provide a robust, non-coordinating, and sterically shielding environment that allows for clean transformations of the terminal alkene without interference from the protected hydroxyl group.
Transformations of the Terminal Alkene Functionality
The 4-pentenyl group provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The stability of the TIPS ether allows for the exploration of numerous modern synthetic methodologies at this terminal alkene.
Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination, Hydroboration)
Hydrofunctionalization reactions involve the addition of an H-X moiety across the double bond and are fundamental transformations in organic synthesis. ontosight.ai The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a key consideration.
Hydrosilylation: The addition of a hydrosilane across the alkene, typically catalyzed by transition metals like platinum, rhodium, or palladium, can proceed to give either the terminal (anti-Markovnikov) or internal (Markovnikov) alkylsilane. chinesechemsoc.orglibretexts.org For terminal alkenes like that in this compound, anti-Markovnikov addition is commonly observed, leading to the formation of a new terminal silyl group. libretexts.orgmdpi.com The reaction is valuable for introducing a second silicon-containing moiety into the molecule.
Hydroamination: The addition of an N-H bond across the double bond is a highly atom-economical method for synthesizing amines. nih.gov Catalytic hydroamination of unactivated terminal olefins can be challenging but has been achieved using various transition metal catalysts. nih.govrsc.org For substrates like this compound, anti-Markovnikov hydroamination would yield the corresponding primary amine, while Markovnikov addition would result in a secondary amine after reaction with an amine source. nih.govorgsyn.org The reaction conditions must be chosen carefully to be compatible with the silyl ether.
Hydroboration: The hydroboration-oxidation sequence is a classic method for the anti-Markovnikov hydration of alkenes. In the case of this compound, reaction with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) would yield the corresponding 1,5-diol, with the TIPS group being cleaved during the workup. The initial hydroboration step itself is compatible with the silyl ether and produces an intermediate organoborane. chinesechemsoc.orgnih.gov
Summary of Hydrofunctionalization Outcomes:
| Reaction | Reagents | Typical Regioselectivity | Product Type |
| Hydrosilylation | H-SiR'₃, Pt or Rh catalyst | Anti-Markovnikov | Terminal alkylsilane |
| Hydroamination | R'₂NH, catalyst | Anti-Markovnikov or Markovnikov | Primary or secondary amine |
| Hydroboration | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov | Primary alcohol (after oxidation) |
Cyclization Reactions and Annulation Strategies
The presence of both an oxygen atom (within the silyl ether) and a terminal alkene in a five-carbon chain makes this compound an ideal substrate for intramolecular cyclization reactions to form heterocyclic rings, such as tetrahydropyrans. researchgate.netbeilstein-journals.org
A prominent example is the silyl-Prins cyclization . researchgate.netresearchgate.netuva.es In this reaction, the substrate is treated with a Lewis acid and an aldehyde. The Lewis acid promotes the formation of an oxocarbenium ion, which is then attacked intramolecularly by the terminal alkene. uva.esnih.gov The use of silylated alkenols in Prins-type cyclizations can offer better selectivity compared to their non-silylated counterparts. researchgate.net The resulting carbocation is stabilized by the β-silicon effect if an allylsilane is used, which then directs the subsequent elimination pathway. researchgate.net For a homoallylic ether like this compound, the cyclization proceeds via a chair-like transition state to form a tetrahydropyran (B127337) ring with high stereocontrol. The specific outcome can be influenced by the choice of Lewis acid. uva.es
Olefin Metathesis and Cross-Coupling Methodologies
Olefin Metathesis: The terminal alkene is a suitable participant in olefin metathesis reactions, catalyzed by ruthenium-based complexes such as Grubbs catalysts. wwu.eduorganic-chemistry.org These catalysts are known for their high functional group tolerance, including compatibility with silyl ethers. wwu.edulibretexts.org
Cross-Metathesis (CM): Reaction of this compound with another olefin in the presence of a Grubbs catalyst allows for the formation of a new, elongated internal alkene, with ethylene (B1197577) as the byproduct. nih.gov
Ring-Closing Metathesis (RCM): While not applicable to the monofunctional this compound itself, if this moiety is incorporated into a diene, RCM can be used to form cyclic structures. The TIPS ether would remain intact during this process. wwu.eduresearchgate.net
Cross-Coupling Reactions: The terminal alkene can be converted into an organometallic species suitable for cross-coupling. For example, hydroboration or hydrosilylation can generate organoboranes or organosilanes, respectively, which can then participate in palladium-catalyzed cross-coupling reactions.
A more direct approach involves the Hiyama cross-coupling , which couples organosilanes with organic halides. organic-chemistry.orgassignmentpoint.comwikipedia.org While the TIPS-ether part of the molecule is not an organosilane for coupling, the terminal alkene can be converted to a vinylsilane via hydrosilylation. This vinylsilane can then undergo palladium-catalyzed Hiyama coupling with aryl or vinyl halides, a process that is often compatible with silyl ether protecting groups, particularly when fluoride-free conditions (Hiyama-Denmark coupling) are used. organic-chemistry.orgorganic-chemistry.orgnih.gov Such strategies allow for the stereoselective synthesis of substituted alkenes. udel.edu
Elucidation of Reaction Mechanisms for this compound Transformations
The transformation of this compound can occur at several reactive sites: the carbon-carbon double bond (e.g., in hydrosilylation, epoxidation, or polymerization), the silicon-oxygen bond (e.g., hydrolysis), or the bonds to the isopropyl groups. Determining the precise mechanism for any given reaction is crucial for optimizing reaction conditions and controlling product outcomes.
Experimental techniques provide tangible evidence of a reaction's progression. For a compound like this compound, several methods could be employed to probe its reaction mechanisms.
Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step and the structure of the transition state in a reaction. libretexts.orgwikipedia.org This technique involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. libretexts.org A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. wikipedia.org Smaller changes (secondary KIEs) can provide information about changes in the local environment of the isotopic atom during the transition state. wikipedia.org
For instance, in a hypothetical catalytic hydrosilylation reaction involving the terminal alkene of this compound, a KIE experiment could distinguish between different proposed mechanisms.
Interactive Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound
| Isotopic Substitution Position | Observed kH/kD | Implication for Mechanism |
| C-H bond at the terminal carbon of the pentenyl group | ~1.0 | C-H bond cleavage is not involved in the rate-determining step. |
| Si-H bond of a reacting silane (B1218182) (in a hydrosilylation reaction) | > 1.5 | Cleavage of the Si-H bond is part of the rate-determining step. |
| C-H bonds adjacent to the double bond | 1.1 - 1.3 | A change in hybridization at the carbon atom may be occurring in the transition state. |
Intermediate Identification is another critical aspect of mechanistic studies. Reactive intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their detection can provide direct evidence for a proposed reaction pathway. Several techniques can be used for this purpose:
Spectroscopic Methods: Techniques like NMR and IR spectroscopy can sometimes be used to directly observe and characterize intermediates, especially if they can be stabilized at low temperatures. zmsilane.com
Trapping Experiments: If an intermediate is too short-lived to be observed directly, it can be "trapped" by adding a reagent that is known to react with the suspected intermediate to form a stable, identifiable product. zmsilane.com For example, if a carbocation intermediate were proposed in a reaction of the pentenyl group, the reaction could be run in the presence of a nucleophilic solvent to trap the cation.
In Situ Characterization: Advanced techniques such as in situ IR spectroscopy, solid-state NMR, and X-ray absorption spectroscopy can monitor the reaction mixture as it evolves, providing information about the concentration and identity of surface species and reaction intermediates in real-time. rsc.org
Theoretical and computational chemistry have become indispensable tools for investigating reaction mechanisms, complementing experimental studies by providing detailed energetic and structural information that is often difficult or impossible to obtain experimentally. nih.gov
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of reactions involving organosilicon compounds. acs.orgrsc.orgfao.org DFT calculations can be used to:
Map Potential Energy Surfaces: By calculating the energies of reactants, products, transition states, and intermediates, a potential energy surface for the reaction can be constructed. This allows for the determination of the most likely reaction pathway. researchgate.net
Calculate Activation Energies: The energy barrier (activation energy) for each step in a proposed mechanism can be calculated, which helps to identify the rate-determining step. nih.gov
Visualize Transition States: The geometry of transition states can be modeled, providing insight into how bonds are being formed and broken during this critical phase of the reaction. researchgate.net
For a reaction of this compound, such as its hydrolysis, DFT calculations could be used to compare different possible mechanisms. For example, a computational study could model the reaction pathway for an acid-catalyzed versus a base-catalyzed hydrolysis, providing insights into the transition state structures and activation energies for each. acs.org
Interactive Table 2: Illustrative Data from a Hypothetical DFT Study on the Hydrolysis of this compound
| Parameter | Proposed Mechanism A (e.g., SN2-type) | Proposed Mechanism B (e.g., SN1-type) |
| Activation Energy (kcal/mol) | 25 | 40 |
| Transition State Geometry | Pentacoordinate silicon center | Formation of a silicenium ion intermediate |
| Predicted Rate-Determining Step | Nucleophilic attack on silicon | Dissociation of the alkoxy group |
| Conclusion | Mechanism A is energetically more favorable. | Mechanism B is less likely under the modeled conditions. |
By combining experimental evidence from techniques like kinetic isotope effect studies and intermediate trapping with the detailed insights from computational modeling, a comprehensive and well-supported picture of the reaction mechanisms for transformations of this compound can be developed.
Advanced Spectroscopic Characterization and Analytical Techniques for Triisopropyl 4 Penten 1 Yloxy Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including complex organosilanes. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule.
High-Resolution 1H and 13C NMR for Structural Assignment
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the primary techniques for determining the carbon-hydrogen framework of Triisopropyl(4-penten-1-yloxy)silane.
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the triisopropylsilyl group and the 4-penten-1-oxy chain are expected. The methine protons of the isopropyl groups would appear as a multiplet, while the methyl protons would present as a doublet due to coupling with the methine proton. For the 4-penten-1-oxy moiety, characteristic signals would include those for the terminal vinyl protons, the allylic protons, the methylene (B1212753) group adjacent to the oxygen atom (Si-O-CH₂), and the other methylene protons in the chain. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the structural integrity of the molecule.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For this compound, this would include separate resonances for the methine and methyl carbons of the isopropyl groups, and the five distinct carbons of the 4-penten-1-oxy chain. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, the carbon atom bonded to the oxygen (Si-O-CH₂) would be significantly downfield due to the deshielding effect of the electronegative oxygen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Si-CH(CH₃)₂ | ~1.1 | Multiplet |
| Si-CH(CH₃)₂ | ~1.0 | Doublet |
| Si-O-CH₂- | ~3.7 | Triplet |
| -CH₂-CH=CH₂ | ~2.1 | Quartet |
| -O-CH₂-CH₂- | ~1.6 | Quintet |
| CH=CH₂ (internal H) | ~5.8 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Si-CH(CH₃)₂ | ~18 |
| Si-CH(CH₃)₂ | ~12 |
| Si-O-CH₂- | ~63 |
| -CH₂-CH=CH₂ | ~37 |
| -O-CH₂-CH₂- | ~30 |
| CH=CH₂ | ~139 |
29Si NMR for Silicon Atom Characterization
²⁹Si NMR spectroscopy is a powerful, albeit less sensitive, technique that directly probes the silicon nucleus. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For silyl (B83357) ethers like this compound, the ²⁹Si chemical shift provides direct evidence of the Si-O bond formation. The substitution of an alkoxy group for an alkyl group generally shifts the ²⁹Si signal to a lower field. researchgate.net The expected chemical shift for this compound would fall within the typical range for tetraalkoxysilanes or trialkylalkoxysilanes, providing crucial information about the silicon center's coordination environment. researchgate.netresearchgate.net DFT calculations can be employed to predict ²⁹Si NMR chemical shifts, which can then be compared with experimental values to confirm structural assignments. unige.chrsc.org
Advanced NMR Techniques for Stereochemical and Conformational Analysis
For more complex derivatives of this compound, particularly those with chiral centers or restricted bond rotation, advanced NMR techniques are employed to elucidate stereochemistry and conformational preferences.
Two-dimensional (2D) NMR experiments are particularly valuable. numberanalytics.com
COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) correlates proton and carbon signals, allowing for unambiguous assignment of which protons are attached to which carbons. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is useful for identifying quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation in three-dimensional space. numberanalytics.com
Dynamic NMR spectroscopy, where spectra are recorded at different temperatures, can be used to study conformational changes and other dynamic processes within the molecule. numberanalytics.com
Solid-State NMR Applications in Organosilane Research
Solid-state NMR is a vital tool for characterizing organosilanes in the solid phase, such as when they are grafted onto surfaces or incorporated into polymeric materials. acs.orgresearchgate.net For derivatives of this compound that are used to functionalize surfaces like silica, solid-state ²⁹Si NMR can distinguish between different silicon environments (e.g., unreacted silane (B1218182), and silanes bonded to the surface in various ways). acs.orguni-muenchen.dedtic.mil Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of the low-abundance ²⁹Si nucleus and to average out anisotropic interactions that broaden signals in the solid state. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. psu.edu
The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often unique to a particular compound and can be used as a "fingerprint" for identification. For this compound, characteristic fragments would likely arise from the loss of isopropyl groups, the pentenyloxy chain, or other neutral fragments.
GC-MS is also highly effective for assessing the purity of a sample. The gas chromatogram will show a peak for each component in the mixture, and the area of each peak is proportional to the concentration of that component. This allows for the detection and quantification of impurities. It is important to be aware that for some silanes, unexpected ions can be produced in the mass spectrometer due to gas-phase reactions with residual water, which can complicate spectral interpretation. wiley.comresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is a critical analytical technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₄H₃₀OSi), the theoretical exact mass can be calculated, and experimental HRMS analysis is expected to yield a value with very low error, typically in the parts-per-million (ppm) range.
Theoretical Exact Mass Calculation:
The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ²⁸Si).
Formula: C₁₄H₃₀OSi
Mass of ¹²C: 12.000000 Da
Mass of ¹H: 1.007825 Da
Mass of ¹⁶O: 15.994915 Da
Mass of ²⁸Si: 27.976927 Da
Calculated Monoisotopic Mass: (14 * 12.000000) + (30 * 1.007825) + (1 * 15.994915) + (1 * 27.976927) = 242.2015 Da
In a typical HRMS experiment, the compound would be ionized, commonly forming the protonated molecule [M+H]⁺. The expected accurate mass for this ion would be:
[M+H]⁺: 242.2015 + 1.007825 = 243.2093 Da
Other potential adducts, such as the sodium adduct [M+Na]⁺, might also be observed.
[M+Na]⁺: 242.2015 + 22.989770 = 265.1893 Da
The experimental determination of the m/z value to within a few ppm of the calculated value provides strong evidence for the correct elemental composition of the synthesized molecule.
| Species | Chemical Formula | Calculated m/z | Typical Adducts |
|---|---|---|---|
| This compound | C₁₄H₃₀OSi | 242.2015 | [M+H]⁺, [M+Na]⁺ |
Fragmentation Pattern:
Other Relevant Spectroscopic Methods for Functional Group Identification (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alkene, ether-like Si-O-C linkage, and alkyl C-H bonds.
The key functional groups and their expected vibrational frequencies are:
Alkene (=C-H and C=C bonds): The terminal alkene group will exhibit a characteristic =C-H stretching vibration at a frequency slightly above 3000 cm⁻¹, typically around 3075 cm⁻¹. The C=C double bond stretching vibration is expected to appear in the region of 1640-1650 cm⁻¹.
Alkyl (C-H bonds): The numerous C-H bonds in the isopropyl and pentenyl alkyl chains will result in strong absorption bands in the 2850-2960 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.
Si-O-C Linkage: The stretching vibration of the Si-O-C bond is a key feature and typically gives rise to a strong and often broad absorption band in the 1050-1150 cm⁻¹ region. This band confirms the presence of the silyl ether functionality.
The table below summarizes the predicted characteristic infrared absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkene (=C-H) | Stretching | 3070 - 3080 | Medium |
| Alkyl (C-H) | Stretching | 2850 - 2970 | Strong |
| Alkene (C=C) | Stretching | 1640 - 1650 | Medium to Weak |
| Si-O-C | Stretching | 1050 - 1150 | Strong |
| Alkene (=C-H) | Bending (Out-of-plane) | 910 - 990 | Strong |
The combination of HRMS data for accurate mass determination and IR spectroscopy for functional group identification provides a comprehensive and definitive characterization of this compound and its derivatives, ensuring their structural integrity for subsequent applications.
Theoretical and Computational Chemistry Applied to Triisopropyl 4 Penten 1 Yloxy Silane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, rooted in solving the Schrödinger equation, are instrumental in predicting the electronic properties and reaction pathways of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to model molecular systems with a high degree of accuracy.
Density Functional Theory (DFT) Studies of Energetics and Transition States
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. It is particularly effective for calculating the energetics of molecules and mapping out the potential energy surfaces of chemical reactions, including the identification of transition states.
For Triisopropyl(4-penten-1-yloxy)silane, DFT calculations can predict the stability of the molecule and the energy barriers for its potential reactions. For instance, one possible reaction is the intramolecular hydrosilylation, where the Si-H group (if present in a precursor) could add across the carbon-carbon double bond of the 4-penten-1-yloxy group. Another potential reaction is the thermal decomposition of the molecule.
A hypothetical DFT study on the energetics of this compound could yield data such as that presented in the interactive table below. The values are illustrative and based on typical ranges for similar reactions.
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Intramolecular Hydrosilylation | Triisopropylsilane + 4-penten-1-ol (B13828) | Cyclic Si-C-C-H TS | Silyl-cyclopentyl ether | ~25-35 | ~ -15-25 |
| Thermal Decomposition (Ester-like) | This compound | Six-membered ring TS | Triisopropylsilanol + 1,4-pentadiene | ~40-50 | ~ 10-20 |
| Hydrolysis of Si-O bond | This compound + H2O | Pentacoordinate Si TS | Triisopropylsilanol + 4-penten-1-ol | ~20-30 | ~ -5-5 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on analogous systems reported in the literature.
Ab Initio Calculations for Molecular Orbitals and Bonding Analysis
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in the theoretical framework. These methods are particularly useful for detailed analysis of molecular orbitals and the nature of chemical bonds.
For this compound, ab initio calculations can elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial in determining the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
In this compound, the HOMO is expected to be localized on the carbon-carbon double bond of the pentenyl group, making it susceptible to electrophilic attack. The LUMO is likely to be associated with the silicon atom and its substituents, indicating its potential as an electron acceptor. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
The bonding in the Si-O-C linkage can also be analyzed. The bulky triisopropyl groups on the silicon atom will sterically influence the geometry around the silicon and oxygen atoms. Furthermore, the nature of the Si-O bond, which has both covalent and ionic character, can be quantified through population analysis.
A summary of expected findings from an ab initio analysis is presented below:
| Molecular Orbital | Primary Localization | Energy (eV) (Illustrative) | Implication for Reactivity |
| HOMO | C=C bond of the pentenyl group | -6.5 | Nucleophilic character, site for electrophilic attack |
| LUMO | Si atom and C-O bond | +1.5 | Electrophilic character, potential for nucleophilic attack at Si |
| HOMO-1 | Oxygen lone pairs | -7.2 | Secondary site for electrophilic interaction |
| LUMO+1 | σ* orbitals of Si-C bonds | +2.8 | Antibonding orbitals involved in bond breaking |
Note: The energy values in this table are illustrative and representative of typical values for similar organic and organosilicon molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a system.
For a flexible molecule like this compound, MD simulations can explore the vast conformational space to identify low-energy structures and the dynamics of their interconversion. The key areas of flexibility in this molecule include the rotation around the Si-O and O-C bonds, as well as the conformational freedom of the pentenyl chain.
MD simulations can reveal the preferred dihedral angles for the Si-O-C-C linkage, which will be influenced by the steric bulk of the triisopropyl groups. These simulations can also provide insights into how the molecule interacts with itself and with other molecules in a condensed phase. For example, in a liquid state, the nonpolar alkyl and alkenyl groups would likely favor interactions with similar groups on neighboring molecules through van der Waals forces.
The results of an MD simulation could be summarized by identifying the most stable conformers and the energy barriers between them.
| Dihedral Angle | Most Populated Range (degrees) | Rotational Barrier (kcal/mol) (Illustrative) |
| C-Si-O-C | 150-180 (anti-periplanar) | 1.5 - 3.0 |
| Si-O-C-C | 60-90 and 270-300 (gauche) | 2.0 - 4.0 |
| C-C-C-C (pentenyl chain) | 180 (anti) and ±60 (gauche) | 0.5 - 2.0 |
Note: The data in this table is illustrative and based on typical values for alkoxysilanes and alkyl chains.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions can be invaluable in the interpretation of experimental spectra and the structural elucidation of new compounds. nih.govdtic.mil
For this compound, DFT calculations can provide a theoretical prediction of its 1H, 13C, and 29Si NMR spectra. The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to obtain values that can be directly compared with experimental data. nih.gov The accuracy of these predictions has significantly improved with the development of more sophisticated computational methods and basis sets. digitellinc.com
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These calculations can help in assigning the observed experimental bands to specific vibrational modes, such as C-H stretches, C=C stretches, and Si-O stretches.
A table of predicted spectroscopic data for this compound is presented below. The values are representative and based on computational studies of similar functional groups.
| Nucleus/Vibrational Mode | Predicted Chemical Shift (ppm) / Frequency (cm-1) | Assignment |
| 29Si NMR | 10 - 20 | (i-Pr)3Si -O |
| 13C NMR | ~138 | C H=CH2 |
| ~114 | CH=C H2 | |
| ~63 | O-C H2 | |
| ~18 | Si-C H-(CH3)2 | |
| ~17 | Si-CH-(C H3)2 | |
| 1H NMR | ~5.8 | CH =CH2 |
| ~5.0 | CH=CH 2 | |
| ~3.6 | O-CH 2 | |
| ~1.1 | Si-CH -(CH3)2 | |
| ~1.0 | Si-CH-(CH 3)2 | |
| IR Spectroscopy | ~3075 | =C-H stretch |
| ~1640 | C=C stretch | |
| ~1100 | Si-O-C stretch |
Note: The spectroscopic data in this table are predicted values based on typical ranges for the respective functional groups and are intended for illustrative purposes.
Applications of Triisopropyl 4 Penten 1 Yloxy Silane in Advanced Organic Synthesis and Materials Science
Utility as a Building Block or Intermediate in Complex Molecule Total Synthesis
While specific documented instances of the direct application of Triisopropyl(4-penten-1-yloxy)silane in the total synthesis of complex natural products are not extensively reported in readily available literature, its structural features—a robust silyl (B83357) ether protecting group and a terminal alkene—position it as a valuable, albeit specialized, intermediate. The triisopropylsilyl (TIPS) group is well-regarded for its steric bulk, which imparts significant stability across a wide range of reaction conditions, yet allows for selective deprotection. This characteristic is crucial in multi-step syntheses where differential protection of hydroxyl groups is required.
Contributions to Enantioselective and Diastereoselective Synthesis
The bulky triisopropylsilyl protecting group can play a crucial role in directing the stereochemical outcome of reactions. In principle, the steric hindrance provided by the TIPS ether in this compound can influence the facial selectivity of reactions at or near the pentenyl moiety. For instance, in reactions such as Sharpless asymmetric dihydroxylation or epoxidation of the terminal double bond, the large silyl group could direct incoming reagents to the less hindered face of the alkene, thereby influencing the enantioselectivity of the transformation.
Similarly, in diastereoselective reactions, the TIPS group can enforce specific conformations of the molecule, leading to a preference for one diastereomer over another. For example, in aldol (B89426) reactions or additions to carbonyl groups elsewhere in a molecule containing the this compound moiety, the steric demand of the silyl ether could dictate the approach of nucleophiles, leading to high levels of diastereocontrol.
Stereochemical Control and Regioselectivity in Reactions Involving the Pentenyl Moiety
The terminal alkene of the pentenyl group in this compound is a versatile functional handle for a variety of chemical transformations. The regioselectivity of these reactions can be highly predictable. For instance, hydroboration-oxidation of the terminal double bond would be expected to proceed with high anti-Markovnikov selectivity, yielding the corresponding primary alcohol. Conversely, reactions such as Wacker oxidation would selectively produce a methyl ketone.
The presence of the bulky TIPS ether can also influence the stereochemical outcome of reactions involving the pentenyl chain. For example, in cyclization reactions, the conformational bias imposed by the silyl group could favor the formation of one ring stereoisomer over others.
Integration into Novel Materials and Polymer Architectures
The bifunctional nature of this compound, possessing both a reactive terminal alkene and a latent silanol (B1196071) group (upon deprotection), makes it an attractive monomer for the synthesis of advanced materials and functional polymers.
Development of Silane-Terminated Polymers and Hyperbranched Siloxane Structures
This compound can be utilized in the synthesis of silane-terminated polymers through hydrosilylation reactions. In this approach, a polymer with Si-H functionalities can be reacted with the terminal alkene of the silane (B1218182), effectively grafting the triisopropyloxypentyl side chains onto the polymer backbone. Subsequent deprotection of the TIPS group would unmask the hydroxyl functionality, which can then be converted to a reactive silane terminus (e.g., an alkoxysilane) for crosslinking or surface modification.
Furthermore, the molecule can, in principle, be used to create hyperbranched polysiloxanes. After conversion of the terminal alkene to a diol, this can be reacted with a trifunctional silane to generate an AB2 monomer. Polymerization of this monomer would lead to a highly branched siloxane architecture with a high density of functional groups at the periphery.
| Polymer Type | Synthetic Strategy | Potential Properties |
| Silane-Terminated Polymers | Hydrosilylation followed by deprotection and functionalization | Enhanced adhesion, crosslinking capabilities, surface modification potential |
| Hyperbranched Polysiloxanes | Conversion to AB2 monomer and subsequent polymerization | High functionality, low viscosity, tailored solubility |
Synthesis of Functionalized Polyolefins via Silane Protection Strategies
In the synthesis of functionalized polyolefins, protecting polar functional groups is often necessary due to the sensitivity of Ziegler-Natta or metallocene catalysts. This compound can be viewed as a protected form of 4-penten-1-ol (B13828). This protected monomer could potentially be copolymerized with olefins like ethylene (B1197577) or propylene (B89431) using late-transition metal catalysts that exhibit higher tolerance to heteroatoms. The resulting copolymer would have pendant protected hydroxyl groups, which could then be deprotected to yield a functionalized polyolefin with improved properties such as adhesion, paintability, and compatibility with other materials.
Design and Development of New Synthetic Reagents and Methodologies Based on the Compound's Structural Features
The unique combination of a stable, bulky silyl ether and a terminal alkene in this compound offers opportunities for the development of novel synthetic reagents and methodologies. For example, the terminal alkene can be transformed into a variety of other functional groups. This functionalized silane could then be used in cross-coupling reactions or as a ligand for metal catalysts. The bulky TIPS group would not only serve as a protecting group but could also impart unique solubility and reactivity profiles to the resulting reagent.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Contributions
Triisopropyl(4-penten-1-yloxy)silane is a bifunctional organosilicon compound featuring a sterically hindered triisopropylsilyl (TIPS) ether and a terminal alkene moiety. The current research landscape for this specific molecule is not extensively detailed in dedicated studies; however, its scientific contributions can be understood through the well-established chemistry of its constituent functional groups.
The primary role of the TIPS group in organic synthesis is as a robust protecting group for alcohols. libretexts.orgnih.gov Its significant steric bulk provides high stability across a wide range of reaction conditions, including those involving strong bases and many organometallic reagents. acs.org The 4-penten-1-ol (B13828) backbone, from which this silyl (B83357) ether is derived, offers a five-carbon chain terminating in a reactive C=C double bond.
The key contribution of this compound to synthetic chemistry lies in its capacity to act as a versatile building block. It allows for the introduction of a protected primary alcohol that also carries a handle for further chemical transformations, such as carbon-carbon bond formation or further functionalization via the terminal alkene. Research on related poly(silyl ether)s (PSEs) has highlighted the utility of the silyl ether bond in creating degradable polymers, suggesting that monomers like this compound could be valuable in materials science. mdpi.comresearchgate.net The synthesis of such silyl ethers is typically achieved through the dehydrogenative coupling of an alcohol with a hydrosilane or by reacting an alcohol with a silyl chloride in the presence of a base. organic-chemistry.org
The current understanding of this compound is thus an amalgamation of the principles governing silyl ether chemistry and the vast reaction portfolio of terminal alkenes.
Identification of Unexplored Reactivity and Transformation Pathways
Despite the predictable reactivity of its individual functional groups, the interplay between the silyl ether and the terminal alkene in this compound presents numerous unexplored pathways.
Intramolecular Transformations: One significant area for exploration is intramolecular cyclization reactions. While the distance between the silicon atom and the terminal alkene is likely too great for direct intramolecular hydrosilylation (which would require a Si-H bond), other metal-catalyzed cyclization or cycloisomerization reactions could be investigated. These pathways could lead to the formation of functionalized carbocyclic or heterocyclic siloxanes, which are valuable synthetic intermediates.
Tandem and Cascade Reactions: The dual functionality of the molecule is ideally suited for tandem reaction sequences. For instance, an initial reaction at the alkene, such as epoxidation or dihydroxylation, could be followed by a silicon-assisted fragmentation or rearrangement. The steric and electronic influence of the bulky TIPS group on the stereochemical outcome of reactions at the alkene five carbons away is a subtle but potentially significant area of study that remains largely unexplored.
Silyl Group as a Latent Nucleophile/Electrophile Trigger: The silyl ether linkage is stable but can be cleaved under specific conditions (e.g., with fluoride (B91410) ions). libretexts.org This property could be exploited in "triggerable" systems. For example, the alkene could be incorporated into a larger molecular assembly, with the subsequent cleavage of the TIPS ether unmasking a reactive alcohol. This strategy is common in multi-step total synthesis for late-stage functionalization. numberanalytics.com Conversely, transformations could be designed where the formation of an intermediate at the alkene terminus facilitates a subsequent reaction involving the silyl ether, such as a Brook rearrangement under specific conditions. organic-chemistry.org
A summary of potential, yet unexplored, reaction types is presented below.
| Reaction Class | Potential Transformation Pathway |
| Intramolecular Cyclization | Metal-catalyzed cycloisomerization to form substituted cyclopentane (B165970) derivatives. |
| Tandem Reactions | Epoxidation of the alkene followed by fluoride-induced ring-opening and cyclization. |
| Silicon-Tethered Reactions | Use as a tether to control stereochemistry in radical additions to the C=C bond. researchgate.net |
| Metathesis Reactions | Ring-closing metathesis (RCM) with other olefins to form macrocycles. |
Opportunities in Catalysis and Asymmetric Synthesis Leveraging this compound
The terminal alkene of this compound is a prime target for a multitude of catalytic and asymmetric transformations, opening avenues for the synthesis of chiral molecules. york.ac.uk
Asymmetric Catalysis: The development of enantioselective reactions targeting the pentenyl moiety could transform this simple achiral building block into a valuable precursor for complex chiral molecules. Key opportunities include:
Asymmetric Hydrogenation: Catalytic hydrogenation using chiral transition metal complexes (e.g., Rhodium, Ruthenium) could produce an optically active silyl ether with a chiral alkyl chain.
Asymmetric Epoxidation and Dihydroxylation: Methods like the Sharpless asymmetric epoxidation or dihydroxylation would install chirality at the 4- and 5-positions of the carbon chain, yielding valuable chiral diols or epoxides after deprotection. nih.gov
Asymmetric Hydroformylation: This reaction would introduce a chiral aldehyde, a versatile functional group for further elaboration.
The bulky TIPS group, while remote, could exert a subtle diastereoselective influence in reactions where the molecule coordinates to a catalytic metal center. This "long-range" stereocontrol is a sophisticated area of synthetic strategy that could be explored. Furthermore, chiral variants of the silyl group itself, while not present in the parent molecule, represent a future direction for creating chiral building blocks where the silicon atom is a stereocenter.
Catalysis in Polymer and Materials Science: In the realm of materials, the alkene functionality allows this compound to act as a monomer in polymerization reactions.
Ring-Opening Metathesis Polymerization (ROMP): While not a cyclic alkene itself, it can participate in acyclic diene metathesis (ADMET) polymerization or act as a chain-terminating agent in ROMP. mdpi.com
Hydrosilylation Polymerization: The terminal alkene can react with bifunctional hydrosilanes in the presence of platinum or other metal catalysts to form poly(silyl ether)s, a class of sustainable and degradable polymers. researchgate.netsigmaaldrich.commdpi.com
These approaches could lead to novel silicon-containing polymers with tailored properties, such as thermal stability and controlled degradability, conferred by the silyl ether backbone. researchgate.net
Potential for Integration with Emerging Technologies in Synthetic Design and Discovery
The structure of this compound makes it well-suited for integration with modern, technology-driven approaches to chemical synthesis.
Automated Synthesis: Automated synthesis platforms rely on robust, reliable reactions and building blocks with versatile functional handles. sigmaaldrich.com this compound serves as an excellent candidate for such systems. Its two distinct reactive sites—the cleavable silyl ether and the modifiable alkene—allow for programmed, sequential modifications. This could enable the rapid, automated synthesis of libraries of related compounds for screening in drug discovery or materials science, where one part of the molecule is systematically varied (e.g., through different additions to the alkene) while the other remains constant.
Computational Chemistry and Reaction Prediction: Modern computational tools, such as Density Functional Theory (DFT), can provide deep mechanistic insights and predict reaction outcomes. rsc.orgmdpi.com For this compound, computational studies could be employed to:
Predict Stereochemical Outcomes: Model transition states in asymmetric catalytic reactions to predict which enantiomer or diastereomer will be favored, guiding the choice of catalyst and reaction conditions.
Elucidate Reaction Mechanisms: Investigate the feasibility of the unexplored intramolecular and tandem pathways identified in section 7.2, potentially uncovering novel transformations before they are attempted in the lab.
Design Novel Catalysts: Simulate the interaction of the substrate with various catalysts to design new systems optimized for reactivity and selectivity with this specific building block.
Flow Chemistry: The use of this building block in continuous flow reactors could offer enhanced control over reaction parameters, particularly for highly exothermic or rapid catalytic processes involving the alkene. The defined nature of the molecule would allow for precise stoichiometric control and potentially safer handling of reactive intermediates, accelerating the optimization and scale-up of synthetic routes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Triisopropyl(4-penten-1-yloxy)silane, and how are reaction conditions optimized?
- Synthesis typically involves alkynylation or silylation under inert atmospheres (N₂/Ar) to prevent oxidation. For example, allylchlorodiisopropylsilane can react with propargyl alcohols in the presence of a base, yielding silane derivatives with moderate to high yields (e.g., 73% for analogous compounds) . Temperature control (e.g., 110°C for cross-coupling) and catalyst selection (e.g., Pd catalysts) are critical for minimizing side reactions . Purification via flash column chromatography (hexane/EtOAc gradients) ensures product purity .
Q. How is this compound characterized, and what analytical methods are essential?
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic shifts for pentenyloxy and triisopropylsilyl groups (e.g., δ 1.13 ppm for triisopropyl protons in related compounds) . FT-IR identifies functional groups like C≡C (~2100 cm⁻¹) and Si-O bonds (~1100 cm⁻¹). HRMS validates molecular weight, while GC-MS monitors reaction progress .
Q. What factors influence the stability of this compound during storage?
- Stability is sensitive to moisture and oxygen. Storage under inert gas (Ar) at 0–6°C prevents hydrolysis of the Si-O bond . Avoid prolonged exposure to light, as UV can degrade the pentenyloxy moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling involving this compound?
- Catalyst loading (e.g., 2 mol% Pd(PPh₃)₄), solvent choice (xylene for high boiling point), and stoichiometric ratios (1:1 silane:alkyne) are key. Monitoring via GC ensures complete consumption of reactants . For sterically hindered substrates, increasing reaction time (24–48 hrs) improves yields .
Q. What strategies address diastereoselectivity challenges in synthesizing this compound derivatives?
- Chiral auxiliaries or asymmetric catalysis (e.g., Cu(I)/BOX complexes) can enhance selectivity. For diastereomeric mixtures (e.g., 1:1 ratio in compound 7ak ), preparative HPLC or fractional crystallization separates isomers . NOE experiments and X-ray crystallography confirm stereochemistry .
Q. How does silane functionalization impact material properties in polymer solar cells?
- The triisopropylsilyl group improves electron mobility in conjugated polymers by reducing steric hindrance. In TFQ-based polymers, silane-modified BDT units enhance power conversion efficiency (PCE) by 15% compared to non-silylated analogs .
Q. How can researchers resolve contradictions in reported reaction yields for similar silane derivatives?
- Systematic analysis of variables (e.g., catalyst batch, solvent purity) using design of experiments (DoE) identifies critical factors. For example, silane concentration (2–5%) and hydrolysis time (150 mins) significantly affect film formation in hybrid coatings . Reproducibility is validated via round-robin testing across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
